N-Me-Aib-OH

Blood-brain barrier transport Amino acid transporter Phenylketonuria model

N-Me-Aib-OH is the rational choice for CNS-targeted peptide programs requiring LAT1-mediated transport and helicogenic conformational restriction. Unlike Aib or N-Me-Ala alone, it uniquely eliminates the backbone amide proton while restricting φ/ψ space to helical conformations via dual α-methyl groups, enhancing proteolytic stability, membrane permeability, and in vivo target selectivity. Also serves as a non-metabolizable System A transport (ATA1) substrate and benchmark for difficult SPPS couplings. ≥98% purity (HPLC).

Molecular Formula C5H13NO3
Molecular Weight 135.16 g/mol
Cat. No. B7949050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-Aib-OH
Molecular FormulaC5H13NO3
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)NC.O
InChIInChI=1S/C5H11NO2.H2O/c1-5(2,6-3)4(7)8;/h6H,1-3H3,(H,7,8);1H2
InChIKeyZPBQIJHYLXMUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Me-Aib-OH (N-Methyl-α-aminoisobutyric Acid): Procurement-Grade Building Block for Conformationally Constrained Peptides


N-Me-Aib-OH (N-methyl-α-aminoisobutyric acid, also N-methyl-α-methylalanine) is a non-proteinogenic, α,α-disubstituted amino acid derivative classified as an N-methylated Cα-tetrasubstituted building block [1]. It combines two structural modifications: geminal dimethyl substitution at the α-carbon (characteristic of Aib) and N-methylation of the backbone amine. The compound is primarily procured as a research-grade raw material for solid-phase peptide synthesis (SPPS), with commercial specifications typically ≥98% purity (HPLC or TLC) . It functions as a helicogenic residue that imposes severe conformational restriction on peptide backbones, and additionally serves as a non-metabolizable substrate specific to amino acid transport System A [2].

Why N-Me-Aib-OH Cannot Be Replaced by Aib or Other N-Methyl Amino Acids


Generic substitution with unmethylated Aib or alternative N-methyl amino acids (e.g., N-Me-Ala-OH, N-Me-Val-OH) fails because the functional outcome is governed by the precise interplay between Cα-gem-dimethyl substitution and backbone N-methylation [1]. Aib alone provides strong helicity but retains an H-bond donor that can be metabolically vulnerable [2]. Standard N-methyl amino acids improve proteolytic stability and membrane permeability but lack the extreme conformational restriction of a Cα-tetrasubstituted center [1]. N-Me-Aib-OH uniquely eliminates the backbone amide proton while simultaneously restricting φ/ψ conformational space to a narrow helical region via dual α-methyl groups, a combination that alters both secondary structure propensity and intermolecular H-bonding capacity in ways neither modification alone can achieve [1]. Empirically, N-methylation of Aib confers enhanced target selectivity in vivo that the parent compound cannot match [3]. The following quantitative evidence establishes where this differentiation is measurable and actionable.

N-Me-Aib-OH Procurement Evidence: Quantified Differentiation from Aib and N-Me-Ala Analogs


In Vivo Target Selectivity: N-Methylation of Aib Enhances Brain Phenylalanine Restriction Selectivity

In a head-to-head in vivo comparison using Pahenu2 mice (a phenylketonuria model), methylation of the amino group of 2-aminoisobutyrate (AIB → MAIB, i.e., N-Me-Aib) provided an enhanced degree of selectivity for phenylalanine (Phe) restriction into the brain relative to unmethylated AIB [1]. Both AIB and MAIB significantly reduced blood Phe levels; however, the N-methylated derivative exhibited qualitatively superior target engagement selectivity, leading the investigators to hypothesize that 2-(methylamino)alkanoic acid analogs of AIB may represent targeted inhibitors of Phe accretion into the brain [1]. The study employed intraperitoneal administration (500–750 mg/kg body weight, once daily for one week) with amino acid quantification via UPLC [1].

Blood-brain barrier transport Amino acid transporter Phenylketonuria model

Synthetic Challenge Differentiation: Extreme Steric Hindrance Necessitates Specialized Coupling Protocols

N-Me-Aib-OH presents coupling challenges distinct from both Aib and mono-α-substituted N-methyl amino acids such as N-Me-Ala-OH. While Aib introduces steric hindrance from Cα-gem-dimethyl substitution, and N-Me-Ala introduces hindrance from backbone N-methylation, N-Me-Aib-OH combines both steric obstacles at the same residue [1]. In conventional room-temperature SPPS, coupling yields for such doubly hindered residues are frequently suboptimal, necessitating specialized protocols such as microwave-enhanced SPPS to drive reactions to completion efficiently [1]. This synthetic reality is a direct procurement consideration: the same building block that provides unique conformational and pharmacological properties also demands optimized coupling conditions not required for simpler analogs.

Solid-phase peptide synthesis Difficult coupling Microwave-assisted SPPS

Analytical Purity Specification: Procurable at ≥98% Purity with Defined Storage Parameters

Commercially available N-Me-Aib-OH·HCl (CAS 2566-34-9) is supplied at ≥98% purity as determined by TLC, with a melting point specification of 188–197°C and recommended storage at 0–8°C . The free base form (N-Me-Aib-OH) is also available with NLT 98% purity specifications and molecular weight of 135.16 g/mol . These purity thresholds meet or exceed typical research-grade amino acid building block standards, providing a defined quality baseline for procurement decisions. Comparable building blocks such as Boc-N-Me-Aib-OH (CAS 146000-39-7) are available at 97–98% purity with melting point 153–157°C, offering orthogonal protection options for different synthetic strategies [1].

Quality control Analytical standard Procurement specification

N-Me-Aib-OH Procurement Applications: Where Quantitative Differentiation Drives Selection


Design of CNS-Penetrant Peptide Therapeutics Requiring LAT1 Transporter Selectivity

Based on in vivo evidence showing that N-methylation of Aib enhances selectivity for phenylalanine restriction at the blood-brain barrier [1], N-Me-Aib-OH is the rational procurement choice over unmethylated Aib-OH for peptide programs targeting CNS delivery via LAT1-mediated transport. This application scenario is directly supported by the head-to-head comparison in Pahenu2 mice, where MAIB (the N-Me-Aib pharmacophore) demonstrated qualitatively superior brain target engagement relative to AIB [1].

Synthesis of Proteolytically Stable Helical Peptidomimetics

N-Me-Aib-OH combines the helicogenic properties of Aib (α,α-disubstitution restricts φ/ψ to helical conformations) with the proteolytic stability and membrane permeability enhancements of N-methylation [1]. Procurement of N-Me-Aib-OH, rather than separate Aib and N-Me-Ala residues in adjacent positions, enables more compact conformational restriction with a single residue—a design principle validated in naturally occurring peptaibols where Cα-tetrasubstituted N-methylated residues confer remarkable enzymatic stability [1].

Investigating Amino Acid Transport System A Mechanisms with a Non-Metabolizable Probe

N-Me-Aib-OH serves as a specific, non-metabolizable substrate for amino acid transport System A (ATA1), a functional property distinct from proteinogenic amino acids and many non-proteinogenic analogs [1]. This application is orthogonal to its role as a peptide building block and represents a standalone procurement rationale for laboratories studying nutrient transport, cellular uptake mechanisms, or metabolic regulation where metabolic stability of the probe molecule is essential [1].

Microwave-Assisted SPPS of Highly Hindered Peptide Sequences

The extreme steric hindrance of N-Me-Aib-OH necessitates specialized coupling protocols, making it a benchmark building block for evaluating and optimizing difficult sequence assembly in SPPS [1]. Procurement of this compound enables methodology development for accessing sterically congested peptide bonds that are increasingly relevant in macrocyclic peptide drug discovery and peptaibol mimetic synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Me-Aib-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.